molecular formula C11H10BrNO2 B11718661 Methyl 6-Bromo-5-methylindole-3-carboxylate

Methyl 6-Bromo-5-methylindole-3-carboxylate

Cat. No.: B11718661
M. Wt: 268.11 g/mol
InChI Key: MIKVNMUQAPCWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 6-Bromo-5-methylindole-3-carboxylate typically involves the bromination of 5-methylindole-3-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The process can be carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selective bromination at the desired position on the indole ring.

For industrial production, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Methyl 6-Bromo-5-methylindole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Methyl 6-Bromo-5-methylindole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)4-9(6)12/h3-5,13H,1-2H3

InChI Key

MIKVNMUQAPCWPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.